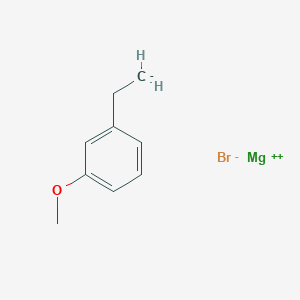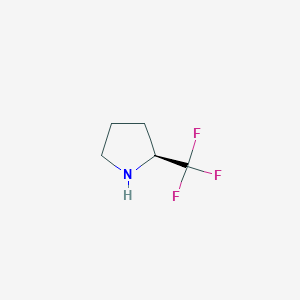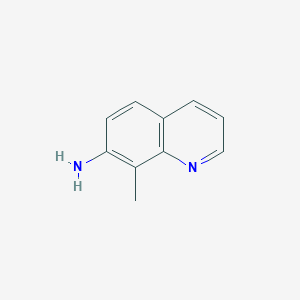
Azdddapr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to include an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. This compound has garnered significant interest due to its potent antiviral properties, particularly against human immunodeficiency virus (HIV).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-azido-2,6-diaminopurine-2’,3’-dideoxyriboside typically involves multiple steps:
Starting Material: The synthesis begins with 2,6-diaminopurine, a purine derivative.
Ribosylation: The purine base is ribosylated to attach the ribose moiety.
Azidation: The hydroxyl group at the 3’ position of the ribose is replaced with an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction, often using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Reduction Product: 3’-Amino-2,6-diaminopurine-2’,3’-dideoxyriboside.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside has several scientific research applications:
Antiviral Research: It has shown potent activity against HIV by inhibiting viral replication.
Biochemical Studies: Used as a tool to study nucleoside analogs and their interactions with enzymes.
Medicinal Chemistry: Investigated for its potential use in developing new antiviral drugs.
Molecular Biology: Utilized in studies involving nucleic acid synthesis and modification.
Mechanism of Action
The compound exerts its antiviral effects primarily by inhibiting viral DNA synthesis. It is incorporated into the viral DNA by reverse transcriptase, leading to chain termination. This prevents the virus from replicating and spreading . The azido group at the 3’ position is crucial for this mechanism, as it prevents the formation of phosphodiester bonds necessary for DNA elongation.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopurine-2’,3’-dideoxyriboside: Lacks the azido group and has different antiviral properties.
3’-Fluoro-2,6-diaminopurine-2’,3’-dideoxyriboside: Contains a fluoro group instead of an azido group.
2’,3’-Dideoxyadenosine: Another nucleoside analog with potent antiviral activity.
Uniqueness
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside is unique due to its azido group, which enhances its antiviral activity and selectivity. This modification allows it to effectively inhibit HIV replication, making it a valuable compound in antiviral research .
Properties
CAS No. |
114753-52-5 |
|---|---|
Molecular Formula |
C10H13N9O2 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N9O2/c11-8-7-9(16-10(12)15-8)19(3-14-7)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H4,11,12,15,16)/t4-,5+,6+/m0/s1 |
InChI Key |
BFTAFRDMRHNFKO-KVQBGUIXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
Key on ui other cas no. |
114753-52-5 |
Synonyms |
3'-azido-2',3'-dideoxy-2-aminoadenosine 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside 3'-azido-2-amino-2',3'-dideoxyadenosine AzddDAPR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B56499.png)







